molecular formula C15H13FN2O4S B2512949 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline CAS No. 1024790-72-4

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline

Cat. No.: B2512949
CAS No.: 1024790-72-4
M. Wt: 336.34
InChI Key: ZZKQBVPHTDTSET-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a fluoro group, a sulfonyl group, and a nitroethenyl group attached to an aniline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Coupling Reaction: The final step involves coupling the modified aromatic ring with an aniline derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-aminoethenyl]aniline.

Scientific Research Applications

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]benzene
  • 4-chloro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
  • 4-bromo-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline

Uniqueness

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substituents. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-11-2-8-14(9-3-11)23(21,22)15(18(19)20)10-17-13-6-4-12(16)5-7-13/h2-10,17H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQBVPHTDTSET-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.